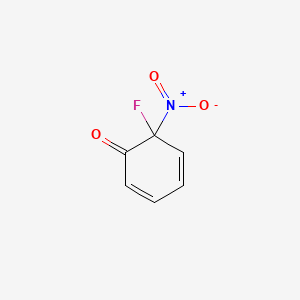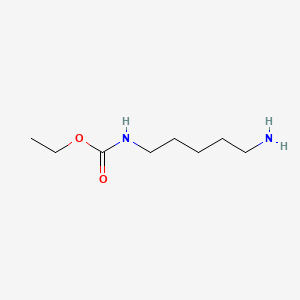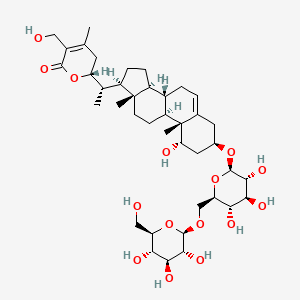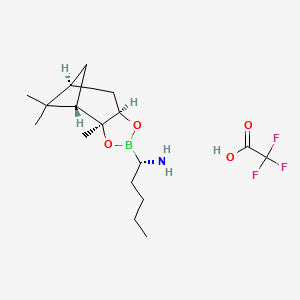
(alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate is a complex organic compound that features both trifluoroacetic acid and a boron-containing tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate typically involves multiple steps, including the formation of the tricyclic boron structure and the subsequent attachment of the trifluoroacetic acid moiety. Common reagents and conditions used in these reactions include:
Formation of the tricyclic boron structure: This step may involve the use of boron-containing reagents such as boronic acids or boron trifluoride, along with catalysts and solvents to facilitate the reaction.
Attachment of the trifluoroacetic acid moiety: This step may involve the use of trifluoroacetic anhydride or trifluoroacetic acid, along with appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound may be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing agents: Lithium aluminum hydride, sodium borohydride, etc.
Catalysts: Transition metal catalysts, acid or base catalysts, etc.
Solvents: Organic solvents such as dichloromethane, ethanol, etc.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate has various scientific research applications, including:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound may be used in industrial processes, such as in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which (alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate exerts its effects depends on its specific molecular targets and pathways. This may involve interactions with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (alphaS,3aS,4S,6S,7aR)-alpha-Butylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-Trifluoroacetate include other boron-containing tricyclic compounds and trifluoroacetic acid derivatives. Examples include:
Boron-containing tricyclic compounds: Compounds with similar boron-containing tricyclic structures.
Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetic acid moieties.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroacetic acid;(1S)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO2.C2HF3O2/c1-5-6-7-13(17)16-18-12-9-10-8-11(14(10,2)3)15(12,4)19-16;3-2(4,5)1(6)7/h10-13H,5-9,17H2,1-4H3;(H,6,7)/t10-,11-,12+,13+,15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKRRLISCPEPHN-AJQRTZQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCC)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCC)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene](/img/structure/B569203.png)

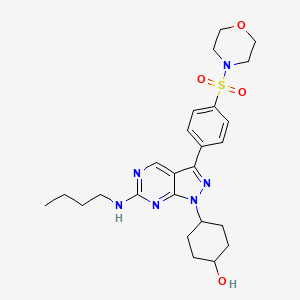
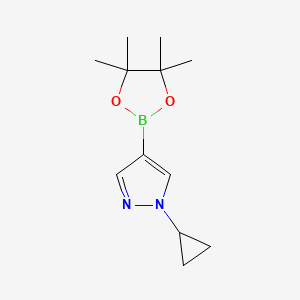
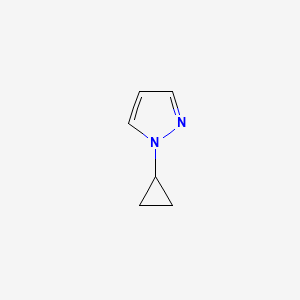
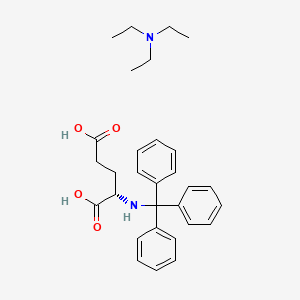
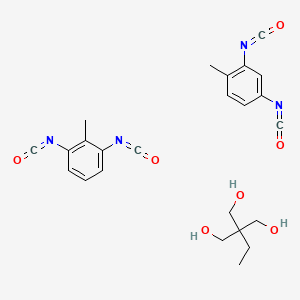
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B569216.png)
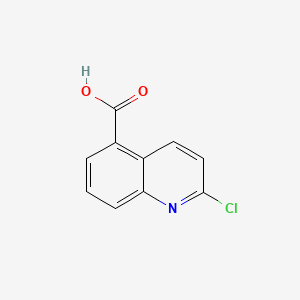
![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)
